Biotin-(5-fluorescein)-conjugate

Catalog No.
S3327613
CAS No.
957494-27-8
M.F
C33H32N4O8S
M. Wt
644.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-(5-fluorescein)-conjugate

CAS Number

957494-27-8

Product Name

Biotin-(5-fluorescein)-conjugate

IUPAC Name

5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C33H32N4O8S

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C33H32N4O8S/c38-18-6-9-21-25(14-18)45-26-15-19(39)7-10-22(26)29(21)20-8-5-17(13-23(20)32(42)43)31(41)35-12-11-34-28(40)4-2-1-3-27-30-24(16-46-27)36-33(44)37-30/h5-10,13-15,24,27,30,38H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H,42,43)(H2,36,37,44)/t24-,27-,30-/m0/s1

InChI Key

DFUFXKZUEOKPSD-LFERIPGTSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2

Synonyms

biotin-4-fluorescein

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2

The exact mass of the compound Biotin-(5-fluorescein)-conjugate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biotin-(5-fluorescein)-conjugate (CAS 957494-27-8), widely referred to in assay literature as Biotin-4-fluorescein (B4F), is a specialized bifunctional probe featuring a short ethylenediamine spacer between the biotin and fluorophore moieties. Unlike standard fluorescent labels intended for microscopic imaging, this specific conjugate is engineered for the rapid, homogeneous quantification of biotin-binding sites. Its compact molecular architecture allows it to closely mimic native D-biotin, enabling fast, non-cooperative binding to all four sites of the (strept)avidin tetramer without the steric hindrance typical of longer-chain derivatives [1]. For industrial and laboratory procurement, it serves as the premier quality-control reagent for standardizing streptavidin-conjugated nanoparticles, fusion proteins, and crude biofluids, offering a highly sensitive, wash-free alternative to traditional colorimetric assays [2].

Substituting Biotin-(5-fluorescein)-conjugate with traditional colorimetric reagents or generic long-spacer fluorescent biotins critically compromises assay performance and material efficiency. The industry-standard HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye requires micromolar concentrations to generate a detectable signal, making it cost-prohibitive for quality control of high-value, low-yield materials like streptavidin-functionalized quantum dots or engineered fusion proteins [1]. Furthermore, HABA and standard UV-absorbance assays are frequently confounded by the strong optical background of nanoparticles [2]. Conversely, generic "fluorescein-biotin" probes with long PEG or LC spacers are designed to retain fluorescence upon binding; they exhibit anti-cooperative binding due to steric clash at the tetramer interface and fail to provide the sharp, reliable fluorescence quenching required for accurate stoichiometric titration [3].

Assay Sensitivity and Material Conservation vs. HABA Dye

For the batch release and quality control of avidin-containing fusion proteins, assay sensitivity directly dictates the amount of valuable product consumed during testing. Comparative benchmarking demonstrates that Biotin-(5-fluorescein)-conjugate achieves a lower limit of detection of 0.5 nM for biotin-binding sites, whereas the traditional HABA colorimetric assay requires 2 to 20 µM of protein to generate a reliable signal [1]. This represents a 100- to 1000-fold increase in sensitivity, allowing manufacturers to validate the binding capacity of expensive recombinant proteins or nanoconjugates using minimal sample volumes.

Evidence DimensionLower limit of detection for unoccupied biotin-binding sites
Target Compound Data0.5 nM
Comparator Or Baseline2 - 20 µM (using traditional HABA dye)
Quantified Difference~100x to 1000x higher sensitivity
ConditionsMiniaturized avidin-fusion protein binding assay

Procuring this conjugate allows laboratories to perform routine QC on low-yield, high-value streptavidin complexes without wasting micromolar quantities of the final product.

Quenching Efficiency and Stoichiometric Titration Reliability

The utility of a fluorescent biotin probe in titration assays depends entirely on its ability to undergo a measurable optical change upon binding. Biotin-(5-fluorescein)-conjugate, owing to its short ethylenediamine spacer, binds non-cooperatively to all four sites of the (strept)avidin tetramer, resulting in an immediate 84-88% quenching of its ligand fluorescence [1]. In contrast, standard long-spacer fluorescein-biotin conjugates suffer from mutual steric hindrance, leading to anti-cooperative binding and insufficient quenching[1]. The distinct breakpoint in the fluorescence titration profile of the short-spacer conjugate enables highly accurate, calibration-free calculation of active binding sites.

Evidence DimensionFluorescence quenching upon (strept)avidin binding
Target Compound Data84 - 88% quenching with 4:1 stoichiometric binding
Comparator Or BaselineLong-spacer fluorescein-biotin (exhibits anti-cooperative binding and poor/unreliable quenching)
Quantified DifferenceReliable >84% signal reduction enabling sharp titration breakpoints
ConditionsHomogeneous single-tube fluorescence titration assay

Ensures buyers can implement rapid, wash-free "mix-and-read" assays for binding capacity, which is impossible with standard imaging-grade long-spacer conjugates.

Optical Interference Resilience in Nanoparticle Characterization

Determining the valency of streptavidin-conjugated quantum dots (QDs) is critical for their performance in downstream cell tagging, but traditional absorbance ratios or HABA filtrations fail due to the massive UV-Vis absorbance cross-section of the QDs themselves[1]. The Biotin-(5-fluorescein)-conjugate quenching assay bypasses this limitation by utilizing visible fluorescence (Ex 490 nm / Em 525 nm) and relying on the titration breakpoint rather than absolute signal intensity. This method successfully quantified the specific biotin-binding capacity of commercial PEG and ITK SAv QDs across emission wavelengths from 525 nm to 800 nm, where HABA assays were entirely unreadable [1].

Evidence DimensionAssay viability in the presence of strong optical background
Target Compound DataAccurate valency quantification via fluorescence breakpoint
Comparator Or BaselineHABA / UV-Absorbance (fails due to overlapping QD absorbance cross-sections)
Quantified DifferenceComplete resolution of binding capacity vs. unreadable background interference
ConditionsTitration of commercial streptavidin-conjugated quantum dots (525-800 nm)

It is the only reliable procurement choice for quality control workflows in the manufacturing of streptavidin-functionalized optically active nanoparticles.

Quality Control of Streptavidin-Conjugated Nanoparticles

Because it resists optical interference and requires minimal sample, it is the ideal reagent for determining the active biotin-binding valency of quantum dots, gold nanoparticles, and magnetic beads during batch release[1].

Batch Release Testing of Recombinant Avidin-Fusion Proteins

Its sub-nanomolar sensitivity allows manufacturers to quantify available binding sites on high-value, low-yield fusion proteins without consuming the micromolar quantities required by traditional HABA assays [2].

Competitive Quantification of Biotin in Complex Formulations

By utilizing a pre-calibrated mixture of avidin and this highly quenched conjugate, analysts can accurately measure trace D-biotin levels in multivitamin tablets or crude biofluids, as the assay relies on titration breakpoints rather than absolute fluorescence, effectively ignoring background coloration [3].

XLogP3

1.6

Dates

Last modified: 08-19-2023

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